Rasarfin is classified as a small molecule inhibitor targeting specific protein interactions within cellular signaling pathways. Its identification stemmed from a study focusing on the inhibition of GPCR-mediated internalization and signaling, particularly involving the angiotensin II type 1 receptor (AT1R) and epidermal growth factor receptor (EGFR) pathways .
The synthesis of Rasarfin involves multiple steps, beginning with the formation of a core benzofuran structure. Key synthetic steps include:
The molecular structure of Rasarfin features a complex arrangement that facilitates its interaction with Ras and ARF6 proteins. Although specific structural data such as crystallographic details are not provided in the available literature, it is noted that Rasarfin binds within the SOS-binding domain of Ras, indicating a unique binding modality that disrupts normal protein interactions involved in signaling pathways .
Rasarfin primarily acts through competitive inhibition, where it interferes with the binding of guanine nucleotide exchange factors to Ras. This inhibition leads to decreased activation of downstream signaling pathways, including:
The mechanism by which Rasarfin exerts its effects involves:
While specific physical properties such as melting point or solubility are not detailed in the literature, Rasarfin is characterized by:
Rasarfin holds significant promise in several scientific applications:
Rasarfin emerged from a groundbreaking phenotypic screen targeting G-protein-coupled receptor (GPCR) endocytosis, where researchers employed an endosomal bioluminescence resonance energy transfer (BRET) assay to monitor angiotensin II type 1 receptor (AT1R) trafficking. This high-throughput effort evaluated ~115,000 small molecules, leading to Rasarfin’s identification as a hit compound that inhibited AT1R internalization by >50% and bradykinin B2 receptor (B2R) internalization by >65% [2] [6]. The initial chemical designation was Compound 21, selected for its favorable profile in secondary validation, minimal cytotoxicity, and structural novelty [2]. Subsequent mechanistic studies revealed its unexpected dual activity: Rasarfin concurrently inhibits the small GTPases Ras (IC₅₀ = 0.7 µM) and ADP-ribosylation factor 6 (ARF6) (IC₅₀ = 7 µM), earning its name as a dual-function inhibitor [6] [9]. This discovery marked a significant milestone in cancer pharmacology, as Ras had been historically deemed "undruggable" due to its picomolar affinity for GTP and absence of deep hydrophobic pockets [3].
Critical validation experiments confirmed Rasarfin’s direct engagement with Ras using purified H-Ras in in vitro GEF exchange assays, while ARF6 inhibition was demonstrated through its blockade of AP-2 recruitment to β-arrestin2—a process essential for clathrin-mediated endocytosis [1] [2]. The compound’s chemical identity was established as N-(3-Chloro-4-(4-isobutyrylpiperazin-1-yl)phenyl)benzofuran-2-carboxamide (CAS# 674359-73-0), with a molecular weight of 425.91 g/mol [6] [8]. Its discovery, published in Nature Communications (2021), provided the first proof-of-concept that single molecules could co-target these distinct GTPases to disrupt oncogenic signaling and receptor trafficking [2] [4].
Year | Milestone | Experimental Model | Reference |
---|---|---|---|
2021 | Identified in HT screen (115K compounds) via endosomal BRET assay for AT1R | HEK293 cells | [2] |
2021 | Dual inhibition confirmed (Ras IC₅₀=0.7 µM; ARF6 IC₅₀=7 µM) | Purified H-Ras; Cellular assays | [6] |
2021 | Anti-proliferative activity demonstrated in triple-negative breast cancer | MDA-MB-231 cells | [9] |
The current research on Rasarfin spans three interconnected domains: molecular mechanism elucidation, oncogenic signaling interception, and therapeutic applicability. Structurally, in silico modeling has revealed that Rasarfin binds the SOS (Son of Sevenless)-catalytic domain of Ras, stabilizing it in an inactive GDP-bound state and preventing GTP exchange [2] [4]. For ARF6, it disrupts GTP loading by an uncharacterized mechanism, though hypothesized to involve interference with ARF6 guanine nucleotide exchange factors (GEFs) like ARNO or EFA6 [7]. Functionally, this dual action blunts signal transduction through the MAPK/ERK and PI3K/Akt pathways—critical cascades for cancer cell proliferation and survival [4] [9].
In oncology models, Rasarfin suppresses ligand-dependent signaling by both GPCRs (e.g., ERK1/2 activation by angiotensin II) and receptor tyrosine kinases (e.g., EGFR-induced MAPK/Akt in lung adenocarcinoma). It reduces metabolic activity in MDA-MB-231 breast cancer cells (50% reduction at 10 µM, 72h) and A549 lung cancer cells, with enhanced cytotoxicity observed in Ras/EGFR-hyperactive lineages [5] [9]. Despite these advances, significant knowledge gaps persist:
Cell Line | Cancer Type | Key Signaling Alterations | Proliferation Inhibition |
---|---|---|---|
MDA-MB-231 | Triple-negative breast cancer | ↓ EGFR-induced MAPK/Akt; ↓ GPCR/ERK1/2 | Dose-dependent ↓ (IC₅₀~5–10 µM) |
A549 | Lung adenocarcinoma | ↓ Ras-GTP loading; ↓ ARF6-mediated receptor recycling | Enhanced vs. breast cancer cells |
Future research priorities include solving Rasarfin’s co-crystal structure with ARF6, developing isoform-selective analogs (e.g., for KRAS mutants), and evaluating in vivo efficacy in xenograft models harboring Ras mutations [7] [10]. Additionally, its synergy with existing EGFR or MEK inhibitors warrants investigation to address compensatory pathway activation in tumors [4].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7